N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an acetylphenyl group, a methoxyphenyl group, and an imidazole ring, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Formation of the Acetylphenyl Group: The acetylphenyl group is synthesized through the acetylation of phenylamine using acetic anhydride.
Coupling Reactions: The final compound is formed by coupling the synthesized intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The acetylphenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(phenylsulfanyl)acetamide
- N-(4-acetylphenyl)-2-(methylsulfanyl)acetamide
- N-(4-acetylphenyl)-2-(ethylsulfanyl)acetamide
Uniqueness
N-(4-acetylphenyl)-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the methoxyphenyl group and the imidazole ring, which confer distinct chemical and biological properties. These structural features enhance its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15(25)17-5-7-18(8-6-17)23-20(26)14-28-21-22-11-12-24(21)13-16-3-9-19(27-2)10-4-16/h3-12H,13-14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMPVYMCMXFUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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